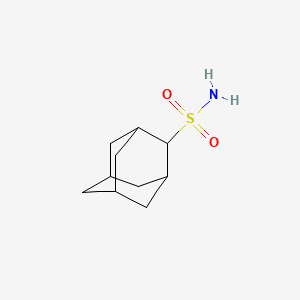
Adamantane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane-2-sulfonamide is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. The sulfonamide group attached to the adamantane core imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-sulfonamide typically involves the sulfonylation of adamantane derivatives. One common method is the reaction of adamantane with chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Non-polar solvents like dichloromethane
Catalysts: Acid catalysts such as sulfuric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification steps: Including recrystallization and chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions: Adamantane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate
Reduction: Employing reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halides in the presence of a base like sodium hydroxide
Major Products:
Oxidation: Formation of sulfonic acids
Reduction: Formation of amines
Substitution: Formation of substituted adamantane derivatives
Scientific Research Applications
Adamantane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules
Biology: Studied for its potential as an enzyme inhibitor
Medicine: Investigated for its antiviral and antibacterial properties
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of adamantane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
- Adamantane-1-sulfonamide
- Adamantane-3-sulfonamide
- Memantine
Comparison: Adamantane-2-sulfonamide is unique due to the position of the sulfonamide group, which influences its reactivity and interaction with other molecules. Compared to adamantane-1-sulfonamide and adamantane-3-sulfonamide, it may exhibit different biological activities and chemical properties. Memantine, another adamantane derivative, is primarily used in the treatment of neurodegenerative diseases, highlighting the diverse applications of adamantane derivatives.
Biological Activity
Adamantane-2-sulfonamide is a compound derived from adamantane, a polycyclic hydrocarbon known for its unique structural features and biological properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The adamantane scaffold is characterized by a rigid, cage-like structure that enhances the stability and lipophilicity of its derivatives. This structural integrity allows for better interaction with biological targets and improves pharmacokinetic profiles, making adamantane derivatives attractive candidates in drug design .
The biological activity of this compound is primarily attributed to its role as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. Inhibition of this enzyme can lead to decreased local cortisol levels in tissues, which may have implications for conditions like obesity and metabolic syndrome .
Pharmacological Effects
- Antiviral Activity : Adamantane derivatives, including this compound, have been studied for their antiviral properties, particularly against influenza viruses. They are believed to disrupt viral replication by interfering with ion channels in the viral envelope .
- Anti-cancer Potential : Recent studies have investigated the effectiveness of this compound and its analogs against various cancer cell lines. For instance, compounds derived from this scaffold have shown promise in sensitizing cancer cells to chemotherapeutic agents like topotecan, indicating a potential role in cancer therapy .
- Neuroprotective Effects : The adamantane structure has been associated with neuroprotective effects, particularly in the context of neurodegenerative diseases. Some derivatives have been shown to enhance dopamine release and exhibit antagonistic properties at NMDA receptors, which are implicated in excitotoxicity .
Table 1: Summary of Biological Activities of this compound Derivatives
Properties
Molecular Formula |
C10H17NO2S |
|---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
adamantane-2-sulfonamide |
InChI |
InChI=1S/C10H17NO2S/c11-14(12,13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,11,12,13) |
InChI Key |
DWFKLHJPOJFDSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















